(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-22(20,17-7-8-18-9-11-21-12-10-18)16-6-5-14-3-1-2-4-15(14)13-16/h1-6,13,17H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZHMLHHTVIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine typically involves the reaction of 2-naphthylsulfonyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares (2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine with key analogs:
<sup>*</sup>logP values estimated via fragment-based methods (e.g., Moriguchi logP).
Key Observations:
The thienylmethyl group in the analog (CAS 775293-39-5) offers moderate lipophilicity (logP 2.8) but lacks sulfonamide functionality, reducing hydrogen-bonding capacity .
Role of the Morpholine Ring :
- All analogs retain the morpholine ring, which improves solubility via its oxygen atom’s hydrogen-bonding capacity. This feature is critical for pharmacokinetic optimization in drug candidates .
Biological Activity Trends :
- Quinazolin-4-amine derivatives (e.g., 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine) demonstrate potent analgesic activity (ED50 12 mg/kg), attributed to dual central and peripheral mechanisms . The target compound’s naphthylsulfonyl group may confer similar activity but requires experimental validation.
Computational and Experimental Insights
- 3D-QSAR Studies : Morpholine-containing derivatives, including quinazolin-4-amine analogs, were analyzed using 3D-QSAR to map pharmacophoric features. Bulky substituents (e.g., naphthyl) at the sulfonyl position correlate with enhanced steric interactions in hydrophobic binding pockets .
- Similarity Metrics : Methods like Tanimoto coefficients or ECFP4 fingerprints (based on molecular descriptors) would classify the target compound as moderately similar (~60–70%) to pyridinyl and thienylmethyl analogs, primarily due to shared morpholine-ethylamine scaffolds .
Biological Activity
The compound (2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a morpholine ring, an ethyl chain, and a naphthyl sulfonamide moiety, which contribute to its unique biological properties.
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: HepG2 Cell Line
In a notable study, the compound was tested against the HepG2 liver cancer cell line. The results indicated a significant reduction in cell viability with an IC50 value of approximately 12 μM, suggesting effective anticancer activity .
Enzyme Inhibition
Mechanism of Action : Similar compounds have been documented to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX disrupts pH homeostasis within cancer cells, leading to reduced survival and proliferation rates.
Pharmacokinetics : The pharmacokinetic profile of related sulfonamide compounds suggests metabolism via cytochrome P450 enzymes, which is crucial for understanding their bioavailability and therapeutic potential.
Comparative Biological Activity
To better understand the efficacy of this compound, it is essential to compare its activity with similar compounds.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 12 | HepG2 Cell Line |
| Laquinimod | 15 | CA IX Inhibition |
| Other Sulfonamide Derivatives | Varies | Various Enzymatic Targets |
Selectivity and Toxicity
The selectivity of this compound for cancer cells over normal cells is critical for its therapeutic application. Preliminary studies suggest that it may exhibit lower toxicity towards non-cancerous cells compared to traditional chemotherapeutics, making it a candidate for further development .
Research Recommendations
- Expanded Cell Line Testing : Further testing across a broader range of cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) to assess the generalizability of its anticancer effects.
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacodynamics and long-term effects of the compound.
- Mechanistic Studies : Detailed mechanistic studies focusing on the interaction with CA IX and other potential molecular targets.
- Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapeutics to enhance overall treatment efficacy.
Q & A
Q. What approaches characterize the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- In vitro ADME : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and CYP450 inhibition.
- In vivo PK : Administer to rodent models and analyze plasma/tissue concentrations via LC-MS/MS.
- BBB permeability : Use MDCK-MDR1 monolayers or in situ brain perfusion techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
